molecular formula C21H22F4N6O B1674115 Substance P antagonist receptor quantifier F-18 CAS No. 262598-99-2

Substance P antagonist receptor quantifier F-18

Cat. No.: B1674115
CAS No.: 262598-99-2
M. Wt: 449.4 g/mol
InChI Key: KSKJMSAKVZSMMV-LBXDGNDASA-N
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Description

[18F]SPA-RQ is a radioligand used in positron emission tomography (PET) imaging to visualize and quantify neurokinin-1 (NK1) receptors in the human brain. This compound is labeled with fluorine-18, a radioactive isotope, which allows for high-specificity imaging of NK1 receptors. These receptors are involved in various central nervous system functions and dysfunctions, making [18F]SPA-RQ a valuable tool in clinical research and drug discovery .

Preparation Methods

The preparation of [18F]SPA-RQ involves automated radiosynthesis using a modified commercial synthesis module (TRACERlab FXF-N; GE Medical Systems) with an auxiliary custom-made robotic cooling-heating reactor. The synthesis starts with cyclotron-produced [18F]fluoride ion, which is then used to label the precursor compound. The entire process takes approximately 150 minutes and results in high radiochemical purity (>99%) and chemical purity. The overall decay-corrected radiochemical yield is around 15±2% .

Chemical Reactions Analysis

[18F]SPA-RQ undergoes various chemical reactions during its synthesis and application. The primary reactions include:

Scientific Research Applications

[18F]SPA-RQ is primarily used in PET imaging to study the distribution and function of NK1 receptors in the brain and peripheral tissues. Its applications include:

Mechanism of Action

[18F]SPA-RQ binds selectively to NK1 receptors, which are G-protein coupled receptors that mediate the effects of tachykinins such as substance P. Upon binding, [18F]SPA-RQ allows for the visualization of NK1 receptor distribution and density using PET imaging. The binding of [18F]SPA-RQ to NK1 receptors is influenced by the presence of endogenous ligands and receptor antagonists, which can modulate the uptake and distribution of the radioligand .

Comparison with Similar Compounds

Similar compounds to [18F]SPA-RQ include other radioligands used for PET imaging of NK1 receptors, such as [11C]GR205171 and [18F]FE-SPA-RQ. Compared to these compounds, [18F]SPA-RQ offers higher specific radioactivity and better imaging resolution due to the properties of fluorine-18. Additionally, [18F]SPA-RQ has been shown to have a favorable binding profile and kinetic properties, making it a preferred choice for studying NK1 receptors in both preclinical and clinical settings .

Properties

CAS No.

262598-99-2

Molecular Formula

C21H22F4N6O

Molecular Weight

449.4 g/mol

IUPAC Name

(2S,3S)-N-[[2-((18F)fluoranylmethoxy)-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine

InChI

InChI=1S/C21H22F4N6O/c22-13-32-18-9-8-16(31-20(21(23,24)25)28-29-30-31)11-15(18)12-27-17-7-4-10-26-19(17)14-5-2-1-3-6-14/h1-3,5-6,8-9,11,17,19,26-27H,4,7,10,12-13H2/t17-,19-/m0/s1/i22-1

InChI Key

KSKJMSAKVZSMMV-LBXDGNDASA-N

Isomeric SMILES

C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OC[18F]

SMILES

C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OCF

Canonical SMILES

C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OCF

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(18F)-(2-fluoromethoxy-5-(5-trifluoromethyltetrazol-1-yl)benzyl)(2-phenylpiperidin-3-yl)amine
(18F)SPA-RQ
(2-fluoromethoxy-5-(5-trifluoromethyltetrazol-1-yl)benzyl)(2-phenylpiperidin-3-yl)amine
SPA-RQ

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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